BenchChemオンラインストアへようこそ!

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride

Salt stoichiometry Molecular weight Reaction equivalency

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride (CAS 1240529-26-3) is a 1,4-benzodioxane derivative bearing a primary aminomethyl group at the 5-position of the fused dioxane ring, supplied as the dihydrochloride salt (molecular formula C₉H₁₃Cl₂NO₂, MW 238.11). The compound belongs to the benzodioxane scaffold class—a privileged structure in medicinal chemistry that serves as a conformationally restricted analog of the neurotransmitter dopamine.

Molecular Formula C9H13Cl2NO2
Molecular Weight 238.11 g/mol
CAS No. 1240529-26-3
Cat. No. B1420949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride
CAS1240529-26-3
Molecular FormulaC9H13Cl2NO2
Molecular Weight238.11 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)CN.Cl.Cl
InChIInChI=1S/C9H11NO2.2ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;;/h1-3H,4-6,10H2;2*1H
InChIKeyTVHPRBWRLRJJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride (CAS 1240529-26-3): Core Identity and Compound Class for Procurement Screening


(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride (CAS 1240529-26-3) is a 1,4-benzodioxane derivative bearing a primary aminomethyl group at the 5-position of the fused dioxane ring, supplied as the dihydrochloride salt (molecular formula C₉H₁₃Cl₂NO₂, MW 238.11) . The compound belongs to the benzodioxane scaffold class—a privileged structure in medicinal chemistry that serves as a conformationally restricted analog of the neurotransmitter dopamine . This specific substitution pattern (5-aminomethyl) distinguishes it from the more common 2-substituted benzodioxane congeners and positions it as the key synthetic precursor to pharmacologically validated 5-HT₁A receptor ligands, including the clinical-stage serenic agent eltoprazine and a series of N4-substituted arylpiperazines with sub-nanomolar receptor affinity [1].

Why Generic Benzodioxane Building Blocks Cannot Substitute (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride in Receptor-Targeted Synthesis


Benzodioxane-based building blocks are not interchangeable commodities. Three structural variables—the position of the aminomethyl substituent on the aromatic ring, the salt form (free base, monohydrochloride, or dihydrochloride), and the amine multiplicity (primary vs. tertiary piperazine)—create sharp divergence in both downstream synthetic utility and the pharmacological profile of derived compounds. The 5-aminomethyl substitution pattern, as opposed to the 2-aminomethyl or 6-amino variants, is the sole entry point to the 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine pharmacophore that underpins a well-characterized series of 5-HT₁A receptor ligands with documented structure–affinity relationships [1]. Moreover, the dihydrochloride salt provides a defined stoichiometry (2 equivalents of HCl) that differs from the monohydrochloride (CAS 870851-59-5, 1 eq. HCl) and free base (CAS 261633-71-0) in molecular weight, hygroscopicity, and aqueous solubility—factors that directly affect reaction stoichiometry calculations and handling protocols in multi-step synthetic sequences [2]. Substituting a 2-substituted or 6-substituted benzodioxane isomer, or an incorrect salt form, introduces a different vector for derivatization and may ablate affinity for the intended receptor target, as demonstrated by the steep positional dependence of α4β2/α3β4 nicotinic receptor selectivity in closely related benzodioxane series [3].

Quantitative Differentiation Evidence for (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride (CAS 1240529-26-3) vs. Closest Analogs


Salt Stoichiometry: Dihydrochloride (2 HCl) vs. Monohydrochloride (1 HCl) vs. Free Base — Molecular Weight and Reaction Equivalency

The dihydrochloride salt (CAS 1240529-26-3) incorporates exactly two equivalents of HCl per molecule of free base, yielding a molecular weight of 238.11 g/mol, compared to 201.65 g/mol for the monohydrochloride (CAS 870851-59-5, 1 eq. HCl) and 165.19 g/mol for the free base (CAS 261633-71-0). This 18% mass increase relative to the monohydrochloride directly affects the mass of compound required to deliver one equivalent of the benzodioxane scaffold in acylation, reductive amination, or alkylation reactions. In a typical amine acylation reaction, charging the dihydrochloride requires 238.11 g per mole of reactive amine (after base neutralization), versus 201.65 g for the monohydrochloride—a 36.46 g/mol difference that scales linearly with reaction scale and can lead to systematic undercharging if the incorrect salt form is assumed . Additionally, the dihydrochloride is expected to exhibit higher aqueous solubility than the free base due to increased ionization, which is a general class-level inference for hydrochloride salts of primary amines [1].

Salt stoichiometry Molecular weight Reaction equivalency Benzodioxane building block

Positional Specificity: 5-Aminomethylbenzodioxane vs. 2-Aminomethylbenzodioxane — Divergent Biological Target Engagement

The 5-aminomethyl substitution pattern on the 1,4-benzodioxane ring provides direct access to the 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine pharmacophore, a scaffold that has been systematically characterized for 5-HT₁A receptor affinity. Eltoprazine—the direct piperazine derivative of this building block—exhibits Ki values of 40 nM (5-HT₁A), 52 nM (5-HT₁B), and 81 nM (5-HT₂C) [1]. In contrast, the 2-aminomethyl isomer (1-(2,3-dihydro-1,4-benzodioxin-2-yl)methanamine derivatives) has been explored in patent literature as dopaminergic stabilizers targeting dopamine neurotransmission modulation, a mechanistically distinct pharmacological profile [2]. The positional shift from C-5 to C-2 fundamentally alters the vector of the pendant amine relative to the benzodioxane oxygen atoms, changing hydrogen-bonding geometry with receptor residues. In a related benzodioxane nicotinic series, C(5) substitution was shown to confer 'very high α4β2/α3β4 selectivity' compared to C(6) or C(7) substitution, demonstrating that the position of attachment is a critical determinant of receptor subtype selectivity [3]. While no direct head-to-head 5-HT₁A comparison between 5- and 2-aminomethyl isomers has been published, the functional divergence between 5-piperazinyl (5-HT₁A partial agonism) and 2-aminomethyl (dopaminergic stabilization) series supports the inference that the 5-position is non-substitutable for serotonin receptor-targeted programs.

Positional isomerism Dopamine receptor 5-HT1A receptor Benzodioxane scaffold

Primary Amine Handle vs. Pre-formed Piperazine: Synthetic Versatility and Derivatization Control

The target compound presents a primary aminomethyl group (–CH₂NH₂), which functions as a versatile synthetic handle amenable to reductive amination, acylation, sulfonylation, alkylation, and transition-metal-catalyzed cross-coupling to install diverse N-substituents. This contrasts with the pre-formed piperazine derivative eltoprazine (CAS 98206-09-8, 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine hydrochloride), where the amine is already cyclized into a secondary amine piperazine ring, restricting further derivatization at that nitrogen to N4-substitution only. In the van Steen et al. (1998) structure–activity series, N4-substitution of the piperazine modulates the 5-HT₁A functional profile from full agonism (benzamidoethyl, compound 1) to full antagonism (7-Cl-saccharinbutyl, compound 10, as potent as WAY-100635, Ki ~ 0.29 nM) [1]. A building block with a primary amine enables construction of both the piperazine ring (via bis-alkylation with 1,2-dibromoethane or similar) and non-piperazine pharmacophores (e.g., acyclic diamines, amides, sulfonamides, ureas), offering broader medicinal chemistry scope than pre-assembled piperazine intermediates [2]. No direct comparative synthetic efficiency study (yields, step counts) between primary amine → piperazine vs. direct piperazine procurement has been published, but the primary amine provides at least one additional point of structural diversification.

Primary amine Piperazine Synthetic versatility Derivatization Building block

Vendor Purity Specifications: 98% (Leyan) vs. 95% (AKSci, CymitQuimica) — Implications for Reaction Stoichiometry and Impurity Profiles

Commercially available batches of (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride exhibit vendor-dependent purity specifications. Leyan (乐研) lists this compound at 98% purity (Product No. 1763165) , while AKSci specifies a minimum purity of 95% (Cat. 4548AA) and CymitQuimica similarly lists 'Min. 95%' . The 3 percentage-point purity difference (98% vs. 95%) corresponds to a 2.5-fold difference in maximum total impurity burden (2% vs. 5% w/w). For a reaction charging 1.0 mmol of the building block (238.1 mg based on MW 238.11), the 95%-purity material may contain up to 11.9 mg of unspecified impurities, whereas the 98%-purity material may contain up to 4.8 mg. This impurity burden becomes critical in multi-step syntheses where unidentified impurities can propagate through subsequent steps, affecting yield calculations, purification requirements, and potentially the biological assay readout of final compounds. No batch-to-batch consistency data or impurity profile characterization (HPLC traces) are publicly available from these vendors to enable quantitative impurity identification comparison.

Purity Vendor comparison Quality specification Procurement

Conformational Restriction: Benzodioxane Scaffold as a Dopamine Analog vs. Flexible Phenethylamine Congeners

The 2,3-dihydro-1,4-benzodioxane ring system locks the catechol ether oxygens of dopamine into a cyclic dioxyethylene bridge, restricting the conformational freedom of the parent neurotransmitter. CymitQuimica explicitly describes this compound as a 'conformationally restricted analog of the neurotransmitter dopamine' . This conformational restriction is a well-established medicinal chemistry strategy to reduce entropic penalty upon receptor binding and to improve selectivity among aminergic GPCR subtypes. While no published head-to-head binding comparison exists between this specific building block and dopamine itself (the primary amine is not the final pharmacologically active species), the broader benzodioxane literature demonstrates that the conformational constraint imparted by the dioxane ring shifts receptor selectivity profiles: 1,4-benzodioxane derivatives have been described as agonists and antagonists of nicotinic, α-adrenergic, and 5-HT receptor subtypes [1], whereas flexible phenethylamine derivatives (e.g., dopamine, tyramine) exhibit a different and often broader aminergic receptor activation profile. The conformational restriction is therefore not a theoretical advantage but a structurally encoded feature that distinguishes this scaffold from flexible-chain primary amine building blocks such as 3,4-dimethoxyphenethylamine or homoveratrylamine.

Conformational restriction Dopamine analog Benzodioxane Phenethylamine Receptor selectivity

Validated Application Scenarios for (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride Based on Quantitative Differentiation Evidence


Synthesis of N4-Substituted 5-HT₁A Receptor Ligands with Defined Agonist/Antagonist Profiles

This compound is the essential starting material for constructing 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine and its N4-substituted derivatives, a pharmacophore series with well-characterized 5-HT₁A receptor structure–activity relationships. Primary amine → piperazine cyclization followed by N4-derivatization yields ligands spanning full agonism to sub-nanomolar antagonism (Ki = 0.29 nM for compound 10), as documented by van Steen et al. (1998) [1]. The 5-position attachment is mandatory for this pharmacological profile; the 2-aminomethyl isomer leads to dopaminergic modulation instead [2]. Researchers pursuing serotonergic CNS targets must procure the 5-isomer specifically.

Multi-Step Medicinal Chemistry Campaigns Requiring Maximal Synthetic Versatility from a Single Intermediate

The primary aminomethyl handle enables derivatization through at least five distinct reaction manifolds (acylation, sulfonylation, reductive amination, urea formation, and piperazine ring closure), compared to the single N4-substitution pathway available from pre-formed piperazine intermediates like eltoprazine [3]. This versatility supports divergent SAR exploration where both piperazine and non-piperazine pharmacophores are desired from a common intermediate pool, minimizing the number of building blocks that must be procured and validated.

Reaction Scale-Up Where Stoichiometric Precision Is Critical

The defined dihydrochloride stoichiometry (2 HCl, MW 238.11) enables precise molar calculations for base pre-neutralization in coupling reactions. At multi-gram scale, confusing this salt form with the monohydrochloride (MW 201.65) or free base (MW 165.19) results in mass discrepancies of 18–44% . Procurement from vendors offering 98% purity (e.g., Leyan) rather than 95% reduces maximum impurity burden from 50 mg/g to 20 mg/g, which is significant when the building block is carried through >3 synthetic steps without intermediate purification .

Conformational Restriction-Driven Probe Design for Aminergic GPCR Selectivity

The benzodioxane scaffold locks the catechol oxygen geometry of dopamine into a cyclic ether, a conformational restriction strategy validated across 1,4-benzodioxane derivatives that achieve selectivity among nicotinic, α-adrenergic, and serotonergic receptor subtypes [4]. In Bolchi et al. (2020), C(5) substitution on the benzodioxane core specifically conferred high α4β2/α3β4 nicotinic receptor selectivity, demonstrating the positional dependence of this effect [5]. Researchers designing conformationally biased aminergic probes should select the 5-aminomethylbenzodioxane scaffold over flexible-chain primary amines for programs where reduced entropic penalty and receptor subtype discrimination are design objectives.

Quote Request

Request a Quote for (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.